molecular formula C12H13Br3O2 B103796 2,4,6-Tribromophenyl hexanoate CAS No. 16732-09-5

2,4,6-Tribromophenyl hexanoate

Cat. No. B103796
CAS RN: 16732-09-5
M. Wt: 428.94 g/mol
InChI Key: WKADNUIXFNFRSW-UHFFFAOYSA-N
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Description

2,4,6-Tribromophenyl hexanoate, also known as Hexanoic Acid 2,4,6-Tribromophenyl Ester, is an organic compound . It is a colorless to light yellow clear liquid .


Molecular Structure Analysis

The molecular formula of 2,4,6-Tribromophenyl hexanoate is C12H13Br3O2 . Its molecular weight is 428.95 g/mol . The InChI Key is WKADNUIXFNFRSW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,4,6-Tribromophenyl hexanoate is a liquid at 20 degrees Celsius . It has a flash point of 196°C , a specific gravity of 1.77 , and a refractive index of 1.57 .

Scientific Research Applications

Anti-Fungal Applications

2,4,6-Tribromophenyl hexanoate: has been identified as an effective anti-fungal agent . It’s used in research to study fungal pathogenesis and to develop treatments for fungal infections . The compound’s ability to inhibit fungal growth makes it valuable for preserving materials susceptible to fungal deterioration.

Membrane Transport Studies

This compound is utilized in studies exploring the hydrolysis of non-activated esters at near physiological pH. It serves as a model to understand membrane transport mechanisms, particularly in the selective hydrolysis of esters via guided delivery of micelles to cathodes .

Environmental Pollution Mitigation

In environmental science, 2,4,6-Tribromophenyl hexanoate is studied for its role in the mechanochemical debromination of flame retardants. This process is crucial for preventing environmental pollution by breaking down hazardous brominated compounds in plastics .

Analytical Chemistry

The compound is used in analytical chemistry for the characterization of reaction products. Techniques such as gas chromatography-mass spectrometry (GC–MS) , X-ray powder diffraction (XRD) , and Fourier transform infrared spectroscopy (FT-IR) rely on derivatives like 2,4,6-Tribromophenyl hexanoate for accurate analysis .

Material Science

In material science, the compound’s properties are exploited to improve the fire resistance of plastics. Its application in the development of flame retardant materials is significant for enhancing safety standards in various industries .

Pharmaceutical Research

2,4,6-Tribromophenyl hexanoate: is also of interest in pharmaceutical research. It’s used in the synthesis of compounds and the study of their interactions with biological systems, which can lead to the development of new drugs .

Mechanism of Action

Target of Action

It is known that the compound is a derivative of 2,4,6-tribromophenol (tbp), which is used as a fungicide, a wood preservative, and an intermediate in the preparation of flame retardants .

Biochemical Pathways

As a derivative of TBP, it may influence similar pathways. TBP is known to be involved in the synthesis of brominated flame retardants .

Result of Action

As a derivative of TBP, it may have similar effects. TBP is known to have fungicidal and preservative properties .

Action Environment

The action, efficacy, and stability of 2,4,6-Tribromophenyl hexanoate can be influenced by various environmental factors. For instance, the redox conditions of the soil can affect the transformation of TBP .

Safety and Hazards

2,4,6-Tribromophenyl hexanoate can cause skin and eye irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

(2,4,6-tribromophenyl) hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Br3O2/c1-2-3-4-5-11(16)17-12-9(14)6-8(13)7-10(12)15/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKADNUIXFNFRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1=C(C=C(C=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340762
Record name 2,4,6-Tribromophenyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tribromophenyl hexanoate

CAS RN

16732-09-5
Record name 2,4,6-Tribromophenyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Tribromophenyl Hexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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